N-[(4-bromophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine
Overview
Description
N-[(4-bromophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromophenyl group attached to the nitrogen atom of the piperidine ring, and a phenylethyl group attached to the carbon atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the reaction of the piperidine derivative with a bromophenyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the phenylethyl group: This can be done through a nucleophilic substitution reaction using a phenylethyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(4-bromophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and materials.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: It can be used in biological assays to study its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-phenylpiperidine: A compound with a similar piperidine core but lacking the bromophenyl and phenylethyl groups.
N-benzylpiperidine: A compound with a benzyl group attached to the nitrogen atom of the piperidine ring.
N-[(4-chlorophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine: A compound similar to N-[(4-bromophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine but with a chlorophenyl group instead of a bromophenyl group.
Uniqueness
This compound is unique due to the presence of both the bromophenyl and phenylethyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2/c21-19-8-6-18(7-9-19)16-22-20-11-14-23(15-12-20)13-10-17-4-2-1-3-5-17/h1-9,20,22H,10-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKRILAVABQQSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC=C(C=C2)Br)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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